1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
The compound “1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine” is a chemical compound with the molecular formula C17H20N4O2S and a molecular weight of 344.43. It contains a 1,2,5-thiadiazole scaffold, which is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,2,5-thiadiazoles and their fused analogues are subjects of fast-growing interest due to their higher significance in the fields of biomedicine and material sciences . Known procedures of the synthesis have been covered in various studies .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,5-thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . It also contains a methoxyphenyl group and a cyclopropanecarbonyl group attached to a piperazine ring.Scientific Research Applications
Synthesis and Biological Activities
The compound under investigation is a part of a broader family of chemicals that include piperazine derivatives, which have been explored for their various biological activities. For instance, novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized starting from aminothiourea and carbon disulfide. These compounds, including derivatives such as N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-methylpiperazin-1-yl) acetamide, demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, showing the potential antimicrobial applications of such chemicals (Xia, 2015).
Antimicrobial and Antituberculostatic Activities
Piperazine-linked compounds, including those with structures similar to the specified chemical, have been synthesized and evaluated for antimicrobial activities. For example, synthesis of highly potent piperazine-linked benzothiazolyl-4-thiazolidinones demonstrated significant antibacterial effects against both Gram-positive and Gram-negative strains, showcasing their potential as antibacterial agents with MIC values as low as 1–4 µg mL−1 (Patel & Park, 2014). Furthermore, some derivatives, such as those incorporating the (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole structures, have been explored for their tuberculostatic activity, indicating the potential use of these compounds in combating tuberculosis (Foks et al., 2004).
Future Directions
Properties
IUPAC Name |
[1-(2-methoxyphenyl)cyclopropyl]-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-23-14-5-3-2-4-13(14)17(6-7-17)16(22)21-10-8-20(9-11-21)15-12-18-24-19-15/h2-5,12H,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRQKOKKYYIOKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CCN(CC3)C4=NSN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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